Ethenesulfonic acid, 2-propenyl ester
Overview
Description
Ethenesulfonic acid, 2-propenyl ester, also known as allyl ethenesulfonate, is an organic compound with the molecular formula C5H8O3S. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis .
Mechanism of Action
Target of Action
Allyl ethenesulfonate, also known as allyl methanesulfonate , is an organic compound that primarily targets alcohols in chemical reactions. It acts as a sulfonylating agent, interacting with alcohols to form sulfonate ester derivatives .
Mode of Action
The compound’s mode of action involves a nucleophilic substitution reaction, similar to the reactions observed with alkyl halides . The key factor in these reactions is the stability of the leaving anion. In the case of allyl ethenesulfonate, the leaving group is a sulfonate, which is a relatively stable anion. This stability allows the sulfonate group to be replaced by a nucleophile, such as an alcohol .
Biochemical Pathways
The biochemical pathways affected by allyl ethenesulfonate primarily involve the conversion of alcohols to sulfonate esters . These reactions can lead to the formation of a variety of organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones . The compound can also participate in Markovnikov reactions, where it reacts with propenyl alcohol under acidic conditions to form a sulfonate ester .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of allyl ethenesulfonate is currently limited. It is soluble in alcohols, ethers, and organic solvents, and slightly soluble in water . Its vapor can form explosive mixtures .
Result of Action
The result of allyl ethenesulfonate’s action is the formation of various organosulfur compounds. These compounds can be used in a variety of applications, including the production of high-performance plastics, rubbers, and coatings . Additionally, the compound can act as a deazotizing agent in organic synthesis reactions .
Action Environment
The action of allyl ethenesulfonate can be influenced by environmental factors such as temperature and the presence of other reactants. For example, the reaction of allyl ethenesulfonate with propenyl alcohol to form a sulfonate ester can occur under heated conditions . Additionally, the compound should be handled with appropriate protective equipment in a well-ventilated environment to avoid inhalation of its vapors and to prevent contact with fire sources or static electricity sparks, which could lead to fires or explosions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenesulfonic acid, 2-propenyl ester can be synthesized through the esterification of ethenesulfonic acid with allyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The reaction mixture is then distilled to separate the ester from any unreacted starting materials and by-products. The final product is purified through additional distillation or other purification techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Ethenesulfonic acid, 2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed:
Oxidation: Sulfonic acids and their derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Various substituted esters and other functionalized compounds
Scientific Research Applications
Ethenesulfonic acid, 2-propenyl ester has several scientific research applications, including:
Chemistry: It is used as a monomer in polymerization reactions to produce sulfonated polymers with unique properties.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The ester is used in the production of specialty chemicals, coatings, and adhesives .
Comparison with Similar Compounds
Methyl ethenesulfonate: Similar in structure but with a methyl group instead of an allyl group.
Ethyl ethenesulfonate: Similar in structure but with an ethyl group instead of an allyl group.
Propyl ethenesulfonate: Similar in structure but with a propyl group instead of an allyl group .
Uniqueness: Ethenesulfonic acid, 2-propenyl ester is unique due to its allyl group, which imparts different reactivity and properties compared to its methyl, ethyl, and propyl counterparts. The presence of the allyl group allows for additional reactions, such as polymerization and cross-linking, making it valuable in various applications .
Properties
IUPAC Name |
prop-2-enyl ethenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c1-3-5-8-9(6,7)4-2/h3-4H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEFMYGRHVOUTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOS(=O)(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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